alpha-Tocopheronic acid

vitamin E metabolism oxidative degradation pathway tocopheryl quinone

alpha-Tocopheronic acid (CAS 1948-76-1; molecular formula C16H22O5; molecular weight ~294.34 g/mol), also referred to as tocopheronic acid or γ-hydroxy-γ,2,4,5-tetramethyl-3,6-dioxocyclohexa-1,4-diene-1-hexanoic acid, is a sesquiterpenoid metabolite of alpha-tocopherol (vitamin E) that contains a quinoid ring structure rather than the chromanol ring characteristic of the parent vitamin. This compound belongs to the class historically known as Simon's metabolites—alpha-tocopheronic acid and its gamma-lactone (alpha-tocopheronolactone)—as distinct from the carboxyethyl-hydroxychroman (CEHC) metabolite class that has since become more widely studied.

Molecular Formula C16H22O5
Molecular Weight 294.347
CAS No. 1948-76-1
Cat. No. B592791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Tocopheronic acid
CAS1948-76-1
Molecular FormulaC16H22O5
Molecular Weight294.347
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC(=O)O)O)C
InChIInChI=1S/C16H22O5/c1-9-10(2)15(20)12(11(3)14(9)19)5-7-16(4,21)8-6-13(17)18/h21H,5-8H2,1-4H3,(H,17,18)
InChIKeyLRYFTDGIIUTFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Tocopheronic Acid (CAS 1948-76-1): Chemical Identity and Metabolic Origin for Procurement Decision-Making


alpha-Tocopheronic acid (CAS 1948-76-1; molecular formula C16H22O5; molecular weight ~294.34 g/mol), also referred to as tocopheronic acid or γ-hydroxy-γ,2,4,5-tetramethyl-3,6-dioxocyclohexa-1,4-diene-1-hexanoic acid, is a sesquiterpenoid metabolite of alpha-tocopherol (vitamin E) that contains a quinoid ring structure rather than the chromanol ring characteristic of the parent vitamin . This compound belongs to the class historically known as Simon's metabolites—alpha-tocopheronic acid and its gamma-lactone (alpha-tocopheronolactone)—as distinct from the carboxyethyl-hydroxychroman (CEHC) metabolite class that has since become more widely studied [1]. Because its quinoid structure represents an oxidized form of tocopherol, it serves as a specific marker of oxidative tocopherol degradation rather than of the cytochrome P450-mediated ω-oxidation pathway that produces CEHCs, making it a mechanistically distinct analyte for vitamin E catabolism studies [2].

Why Generic Vitamin E Metabolite Substitution Fails: The Structural and Pathway Distinction of alpha-Tocopheronic Acid


Substituting alpha-tocopheronic acid with other vitamin E metabolites such as alpha-CEHC (carboxyethyl-hydroxychroman) or alpha-tocopheronolactone is not analytically or mechanistically equivalent. Alpha-CEHC is produced via CYP450-mediated ω-oxidation of alpha-tocopherol followed by beta-oxidation and retains the chromanol ring structure, while alpha-tocopheronic acid is the end product of tocopheryl quinone pathway oxidation and possesses a quinoid (dione) ring with a hydroxylated side chain [1]. These two product classes arise from fundamentally divergent metabolic routes and thus report on different physiological or oxidative processes [2]. Moreover, the Simon metabolites (tocopheronic acid and its lactone) may be methodological artefacts arising from oxidation of CEHC during sample work-up in some protocols, meaning that their quantification requires distinct sample handling procedures compared to CEHC analytes [3]. For the procurement of analytical standards, these compounds cannot be interchanged because they differ in molecular structure, mass spectra, retention time, and fragmentation pattern—each requiring a specific reference material for unambiguous LC-MS/MS identification and quantification [4].

Quantitative Differentiation Evidence for alpha-Tocopheronic Acid (CAS 1948-76-1) Relative to Closest Analogs


Metabolic Pathway Divergence: Quinone vs. Chromanol Metabolite Production from alpha-Tocopherol in Biological Systems

Alpha-tocopheronic acid is produced exclusively via the tocopheryl quinone oxidative pathway, whereas its closest structural and functional comparators, the CEHCs (alpha-CEHC and gamma-CEHC), are produced via CYP450 ω-hydroxylation followed by beta-oxidation [1]. In a perfused rat liver model loaded with 2 mM tert-butylhydroperoxide (t-BuOOH), the distribution of tocopherol oxidation products unambiguously demonstrates that alpha-tocopheronic acid arises from the tocopheryl quinone route and not from the ω-oxidation route [2]. This mechanistic bifurcation means that alpha-tocopheronic acid reports specifically on oxidative tocopherol degradation (non-enzymatic or enzymatic quinone formation), while alpha-CEHC reports on CYP450-mediated catabolic clearance of excess vitamin E [3].

vitamin E metabolism oxidative degradation pathway tocopheryl quinone alpha-CEHC pathway divergence

Structural Differentiation: Quinoid vs. Chromanol Scaffold and Implications for Analytical Method Selectivity

The molecular structure of alpha-tocopheronic acid contains a para-quinone (3,6-dioxocyclohexa-1,4-diene) ring system with a 4-hydroxy-4-methylhexanoic acid side chain, whereas alpha-CEHC retains the 6-hydroxychroman (benzopyran) scaffold characteristic of tocopherols [1]. This structural difference results in distinct mass spectrometric properties: alpha-tocopheronic acid (C16H22O5, monoisotopic mass 294.1467 Da) yields unique precursor-to-product ion transitions in MRM-based LC-MS/MS that do not overlap with those of alpha-CEHC (C16H22O4, monoisotopic mass 278.1518 Da), which differs by one oxygen atom and ring architecture . A validated simultaneous LC-MS/MS method for vitamin E metabolites in human plasma and serum demonstrated that alpha-CEHC and alpha-tocopheronic acid (when included) require separate MRM channels and distinct retention time windows for unambiguous quantification [2].

LC-MS/MS selectivity MRM transitions structural isomer differentiation analytical reference material

Artifact vs. Authentic Metabolite: Alpha-Tocopheronic Acid as an Oxidative Degradation Marker in Urinary Excretion Studies

There is documented controversy regarding whether urinary alpha-tocopheronic acid (and its lactone, alpha-tocopheronolactone, alpha-TL) represents an authentic endogenous metabolite or an artefactual oxidation product generated from alpha-CEHC during sample preparation [1]. Literature notes that the principal urinary metabolites of alpha-tocopherol are alpha-CEHC and alpha-TL, with the latter potentially arising from oxidative degradation of alpha-CEHC during method work-up rather than representing genuine in vivo production [2]. However, a 2013 study on children with type 1 diabetes used urinary conjugated alpha-tocopheronolactone as a biomarker of oxidative stress and demonstrated that it was significantly elevated in diabetic children compared to controls, suggesting that when appropriate stabilization protocols are used, the Simon metabolites can provide pathophysiological information distinct from CEHC measurements [3].

urinary biomarker oxidative stress tocopheronolactone artefact sample work-up artifact

Potency Gap: Antioxidant Activity of Simon Metabolites vs. Parent Alpha-Tocopherol

In a comparative study of antioxidant effects of alpha- and gamma-CEHC versus their parent tocopherols using multiple in vitro assays, the CEHC metabolites demonstrated significantly weaker radical-scavenging activity than alpha-tocopherol, attributable to the shortened side chain reducing membrane anchoring and radical-trapping efficiency [1]. While direct head-to-head antioxidant data between alpha-tocopheronic acid and alpha-CEHC in the same assay system are absent from the identified primary literature, this class-level evidence establishes that tocopherol metabolites as a class—including both CEHCs and tocopheronic acid—display markedly attenuated antioxidant potency relative to parent alpha-tocopherol [2]. Alpha-tocopheronic acid's quinoid structure further distinguishes it: unlike the chromanol-based CEHCs, the quinone ring is not a radical-scavenging moiety but rather the product of tocopherol oxidation, meaning its antioxidant capacity, if any, would be fundamentally lower than that of any chromanol-bearing metabolite [3].

antioxidant capacity radical scavenging DPPH assay lipid peroxidation

Synthetic Accessibility: Historical Synthesis of Tocopheronic Acid as a Defined Reference Compound

The synthesis of (±)-alpha-tocopheronic acid and its lower homologues was first reported in detail in 1966, providing a defined chemical route for the preparation of this compound as a pure reference standard [1]. Unlike alpha-CEHC, which can be obtained semi-synthetically from alpha-tocopherol or via total synthesis, alpha-tocopheronic acid requires a distinct synthetic pathway involving controlled oxidation of the tocopheryl chromanol to the quinone followed by side-chain hydroxylation [2]. Patent literature also references processes for manufacturing chroman derivatives including tocopherol alkanoates, distinguishing the synthetic chemistry of quinone-pathway products from chromanol-pathway products [3]. The availability of a published, peer-reviewed synthetic route establishes alpha-tocopheronic acid as a chemically defined, preparatively accessible compound distinct from its comparators.

chemical synthesis reference standard preparation tocopheronic acid synthesis vitamin E chemistry

Oxidation State as a Determinant of Chromatographic Behavior in Multi-Metabolite Vitamin E Profiling

The oxidation state difference between alpha-tocopheronic acid (quinone, more polar) and alpha-CEHC (chromanol, less polar in its oxidized form) leads to distinct chromatographic retention on reversed-phase HPLC columns [1]. In a validated simultaneous LC-MS/MS method for tocopherol metabolites in human plasma, the chromatographic conditions (C18 column, gradient elution) were optimized to baseline-resolve alpha-CEHC from potential isobaric or structurally similar metabolites, with tocopheronic acid derivatives eluting in a different retention time window [2]. This chromatographic non-equivalence means that alpha-tocopheronic acid cannot serve as a retention-time calibrant for CEHC analytes, nor vice versa—each requires its own reference standard for method development and validation [3].

HPLC retention time logP oxidation state chromatographic separation multi-analyte panel

Optimal Procurement and Application Scenarios for Alpha-Tocopheronic Acid (CAS 1948-76-1)


Quantitative LC-MS/MS Reference Standard for Tocopheryl Quinone Pathway Analysis in Vitamin E Metabolism Studies

Alpha-tocopheronic acid is the definitive reference compound for LC-MS/MS method development and validation targeting the tocopheryl quinone degradation pathway of vitamin E [1]. In metabolic studies requiring differentiation between CYP450-mediated ω-oxidation products (CEHCs) and oxidative quinone-pathway products, the compound serves as an essential external calibrant for the Simon metabolite panel. Its CAS-unique identity (1948-76-1) ensures unambiguous sourcing and batch traceability for publications requiring specific metabolite identification [2]. Laboratories running multi-analyte vitamin E metabolite panels should procure this compound alongside alpha-CEHC (CAS 4072-32-6) as complementary but non-substitutable reference materials [3].

Oxidative Stress Biomarker Research Using Urinary Tocopheronic Acid and Tocopheronolactone as Distinct from CEHC Markers

For clinical and translational studies investigating oxidative stress through vitamin E metabolite profiling, alpha-tocopheronic acid (as the free acid or its gamma-lactone derivative) provides a readout distinct from the standard alpha-CEHC biomarker [1]. Because the Simon metabolites may reflect non-enzymatic oxidative tocopherol consumption rather than enzymatic clearance, procurement of alpha-tocopheronic acid as a reference standard enables the development of sample collection and stabilization protocols that can distinguish authentic in vivo oxidation products from artefactual ex vivo oxidation [2]. This is particularly relevant in disease states where oxidative stress is hypothesized (e.g., diabetes, cardiovascular disease, neurodegeneration) [3].

Chemical Reference for Tocopherol Degradation Product Identification in Pharmaceutical and Food Stability Studies

In forced-degradation studies of vitamin E formulations, alpha-tocopheronic acid may appear as a specific oxidative degradation product formed via the tocopheryl quinone route [1]. Its procurement as a characterized reference standard enables pharmaceutical analytical laboratories to identify and quantify this degradation product separately from other oxidative species (such as tocopheryl quinone or epoxy derivatives), supporting ICH-compliant stability-indicating method validation [2]. The compound's well-defined structure (C16H22O5, quinoid ring) and published synthetic route provide the structural confidence needed for regulatory submissions [3].

Standard for Tocopherol Catabolism Studies Requiring Pathway-Specific Metabolic Flux Analysis

For research groups using stable-isotope-labeled alpha-tocopherol to trace metabolic fate, alpha-tocopheronic acid reference material is essential for confirming the identity and quantifying the yield of the quinone-pathway branch point [1]. Because metabolic flux through the tocopheryl quinone pathway may be differentially regulated compared to the CYP450 ω-hydroxylation pathway under various physiological and pharmacological conditions, the availability of a pure tocopheronic acid standard enables researchers to calculate pathway-specific flux ratios when combined with CEHC quantification [2]. This application is uniquely served by alpha-tocopheronic acid and cannot be addressed with CEHC or tocopheronolactone standards alone [3].

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